Stavudine 5-O-β-Glucuronide-d3
Description
Stavudine 5-O-β-Glucuronide-d3 is a deuterated glucuronide metabolite of Stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI) historically used in HIV treatment. Glucuronidation, a Phase II metabolic reaction, enhances the water solubility of Stavudine for renal excretion. The deuterated form (d3) is primarily utilized as an internal standard (IS) in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to improve analytical accuracy by compensating for matrix effects and ionization variability . The 5-O-β-glucuronidation site reflects the metabolic modification at the hydroxyl group of the Stavudine aglycone, a common pathway for nucleoside analogs .
Properties
Molecular Formula |
C₁₆H₁₇D₃N₂O₁₀ |
|---|---|
Molecular Weight |
403.36 |
Synonyms |
2’,3’-Didehydro-3’-deoxythymidine 5-O-β-Glucuronide-d3; 3’-Deoxy-2’-thymidinene 5-O-β-Glucuronide-d3; 3’-Deoxy-2’,3’-didehydrothymidine 5-O-β-Glucuronide-d3; Avostav 5-O-β-Glucuronide-d3; D4t 5-O-β-Glucuronide-d3; BMY-27857 5-O-β-Glucuronide-d3; Zeri |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Glucuronides vary based on:
- Position of glucuronidation : Determines metabolic fate and stability.
- Aglycone structure : Influences pharmacological activity and toxicity.
- Deuterium labeling : Enhances analytical precision by minimizing isotopic interference.
Table 1: Structural Comparison of Selected Glucuronides
Stability and Analytical Performance
- This compound : Positionally analogous to morphine-6-β-glucuronide-d3, which demonstrates superior stability over 3-O-glucuronides (e.g., morphine-3-β-glucuronide-d3) due to reduced steric hindrance and polar interactions .
- Deuterated IS compounds like morphine-6-β-glucuronide-d3 exhibit minimal retention time shifts (0.2 minutes vs. 0.5 minutes for non-deuterated analogs), enhancing chromatographic reliability .
Metabolic Pathways
- This compound: Reflects hepatic UGT-mediated detoxification. Similar to Acetaminophen glucuronide, this pathway reduces systemic toxicity but may compete with other UGT substrates .
- 5'-O-glucuronides (e.g., 5-fluorouridine) : Susceptible to β-glucuronidase cleavage in the gut, enabling targeted drug release .
Toxicity Considerations
- Stavudine itself is linked to mitochondrial dysfunction in pediatric patients, but glucuronidation likely mitigates this risk by enhancing excretion .
- Non-deuterated glucuronides like Resveratrol 3-O-β-D-glucuronide retain biological activity, unlike deuterated analogs used solely for analytical purposes .
Table 2: Analytical Performance of Deuterated Glucuronides
Q & A
Q. How do researchers ensure compliance with ethical guidelines when using this compound in preclinical studies?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. For human-derived samples (e.g., hepatocytes), obtain informed consent and IRB approval. Document protocols in institutional repositories (e.g., OSF) for transparency .
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